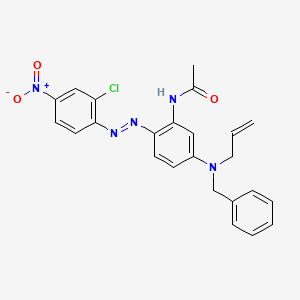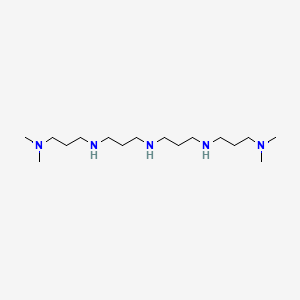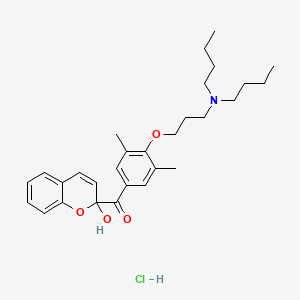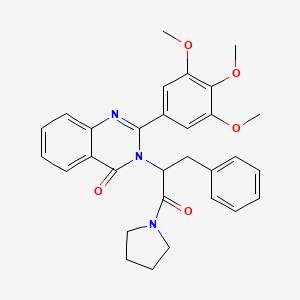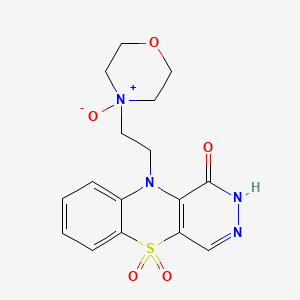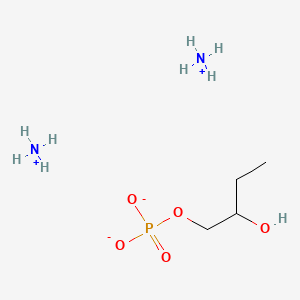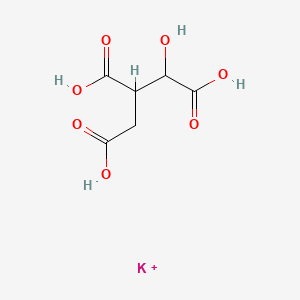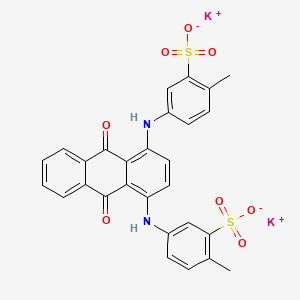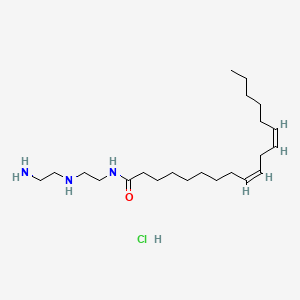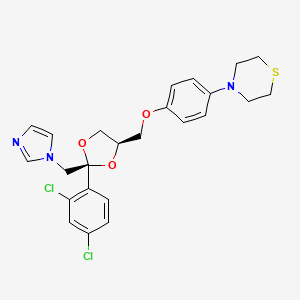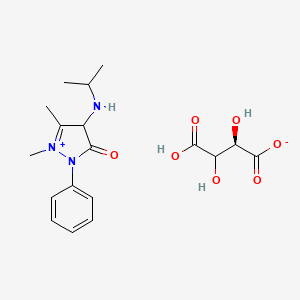
1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate is a complex organic compound with a unique structure that includes a pyrazolium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolium core: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions.
Introduction of the isopropylamino group: This step involves the substitution reaction where an isopropylamine is introduced to the pyrazolium core.
Tartaric acid salt formation: The final step involves the reaction of the pyrazolium compound with tartaric acid to form the hydrogen tartrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups or oxidation states.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydro-1-hydroxy-2-imino-4-phenoxypyrimidines: These compounds share a similar core structure and have been studied for their antihypertensive properties.
1,2-Dihydro-4-oxo-quinoline-3-carboxylic acids: These compounds are known for their antibacterial activity and are structurally related to the pyrazolium core.
Uniqueness
1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate is unique due to its specific combination of functional groups and its ability to form stable salts with tartaric acid. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Eigenschaften
CAS-Nummer |
64906-00-9 |
|---|---|
Molekularformel |
C18H25N3O7 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)-4H-pyrazol-1-ium-3-one;(2R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C14H20N3O.C4H6O6/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;5-1(3(7)8)2(6)4(9)10/h5-10,13,15H,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2?/m.1/s1 |
InChI-Schlüssel |
WOEURBURAAWUMC-VPDQHXPOSA-M |
Isomerische SMILES |
CC1=[N+](N(C(=O)C1NC(C)C)C2=CC=CC=C2)C.[C@@H](C(C(=O)O)O)(C(=O)[O-])O |
Kanonische SMILES |
CC1=[N+](N(C(=O)C1NC(C)C)C2=CC=CC=C2)C.C(C(C(=O)[O-])O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


